Cas no 2097869-48-0 (N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide)

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a fused triazolopyridazine core linked to a phenylpyrrolidine carboxamide moiety. Its structural complexity confers selective binding properties, making it a valuable intermediate in medicinal chemistry research, particularly for targeting enzyme inhibition or receptor modulation. The methoxy group enhances solubility and metabolic stability, while the carboxamide functionality offers potential for further derivatization. This compound is suited for applications in drug discovery, where its scaffold may contribute to the development of novel bioactive molecules with optimized pharmacokinetic profiles. High-purity synthesis ensures reproducibility for rigorous experimental use.
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide structure
2097869-48-0 structure
Product name:N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
CAS No:2097869-48-0
MF:C18H18N6O3
MW:366.37392282486
CID:5467930

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
    • N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
    • Inchi: 1S/C18H18N6O3/c1-27-16-8-7-14-20-21-15(24(14)22-16)10-19-18(26)12-9-17(25)23(11-12)13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3,(H,19,26)
    • InChI Key: GECAFGUREBRCES-UHFFFAOYSA-N
    • SMILES: O=C1CC(C(NCC2=NN=C3C=CC(=NN23)OC)=O)CN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 366.14403846 g/mol
  • Monoisotopic Mass: 366.14403846 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Molecular Weight: 366.4
  • Topological Polar Surface Area: 102

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6559-7895-40mg
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
2097869-48-0
40mg
$140.0 2023-09-08
Life Chemicals
F6559-7895-2mg
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
2097869-48-0
2mg
$59.0 2023-09-08
Life Chemicals
F6559-7895-2μmol
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
2097869-48-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6559-7895-10μmol
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
2097869-48-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6559-7895-15mg
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
2097869-48-0
15mg
$89.0 2023-09-08
Life Chemicals
F6559-7895-10mg
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
2097869-48-0
10mg
$79.0 2023-09-08
Life Chemicals
F6559-7895-75mg
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
2097869-48-0
75mg
$208.0 2023-09-08
Life Chemicals
F6559-7895-3mg
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
2097869-48-0
3mg
$63.0 2023-09-08
Life Chemicals
F6559-7895-30mg
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
2097869-48-0
30mg
$119.0 2023-09-08
Life Chemicals
F6559-7895-25mg
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
2097869-48-0
25mg
$109.0 2023-09-08

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Related Literature

Additional information on N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Research Briefing on N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 2097869-48-0)

The compound N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 2097869-48-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest research findings on its synthesis, pharmacological properties, and potential therapeutic applications.

Recent studies have highlighted the compound's unique structural features, which combine a [1,2,4]triazolo[4,3-b]pyridazine core with a pyrrolidine-3-carboxamide moiety. This hybrid architecture is believed to contribute to its selective binding affinity for specific biological targets, particularly in the context of kinase inhibition and modulation of protein-protein interactions.

In vitro assays conducted in 2023 demonstrated potent inhibitory activity against a panel of cancer-related kinases, with IC50 values in the low nanomolar range. Notably, the compound showed exceptional selectivity for certain kinase isoforms, suggesting potential as a targeted therapeutic agent with reduced off-target effects.

Pharmacokinetic studies in animal models revealed favorable absorption and distribution profiles, with particular attention to its blood-brain barrier penetration capabilities. These properties make it a candidate for investigation in both peripheral and central nervous system disorders. The methoxy group at the 6-position appears to play a crucial role in metabolic stability, as evidenced by comparative studies with analogs.

Current research efforts are focusing on structure-activity relationship (SAR) optimization to enhance both potency and drug-like properties. Several research groups have reported synthetic routes to this compound, with recent improvements yielding higher purity and scalability. The compound's synthetic accessibility, coupled with its promising biological activity, has positioned it as a valuable scaffold for further medicinal chemistry exploration.

Emerging data from cellular models suggest potential applications in oncology, particularly in tumors with specific genetic alterations. The compound's mechanism of action appears to involve dual modulation of both kinase signaling pathways and epigenetic regulators, though the precise molecular interactions are still under investigation.

Safety profiling in preclinical models has shown an acceptable therapeutic window, with preliminary toxicology studies indicating manageable side effect profiles. Researchers are particularly encouraged by the compound's apparent lack of cardiotoxicity, a common challenge with kinase inhibitors.

Future research directions include comprehensive target deconvolution studies to fully elucidate its mechanism of action, as well as the development of suitable formulations for clinical translation. The compound's unique chemical structure and promising biological activity profile make it a compelling subject for continued investigation in both academic and industrial settings.

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